12-epi-Salvinorin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

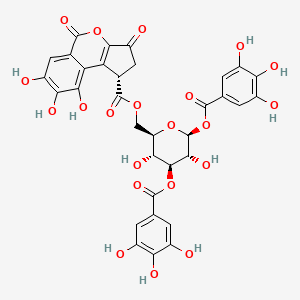

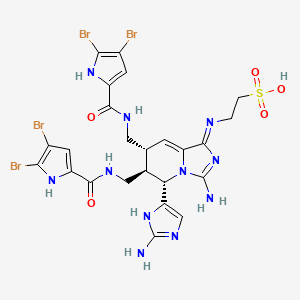

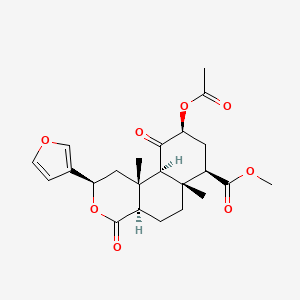

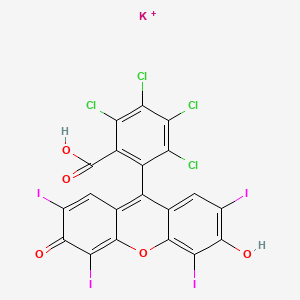

12-EPI-SALVINORIN A is a neoclerodane diterpenoid and an analog of salvinorin A, which is the main active psychotropic molecule found in the plant Salvia divinorum . Salvinorin A is known for its potent hallucinogenic properties and acts as a kappa-opioid receptor agonist . This compound shares a similar structure but exhibits different pharmacological properties.

Preparation Methods

The synthesis of 12-EPI-SALVINORIN A involves several steps, starting from readily available starting materials. One of the key steps in the synthesis is the catalytic asymmetric propargylation to install the stereogenic center at C-12 . The synthesis also involves two intramolecular Diels-Alder reactions to construct the tricyclic core . The total synthesis of this compound can be achieved in 16 steps starting from 3-furaldehyde with a total yield of 1.4% .

Chemical Reactions Analysis

12-EPI-SALVINORIN A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids .

Scientific Research Applications

12-EPI-SALVINORIN A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It serves as a template for the development of next-generation analgesics, antipruritics, and dissociative hallucinogens due to its selective and potent agonism of the kappa-opioid receptor . Research has shown that this compound and its analogs can be used to study the kappa-opioid receptor and its role in pain relief, addiction, and other central nervous system disorders .

Mechanism of Action

12-EPI-SALVINORIN A exerts its effects by acting as a kappa-opioid receptor agonist . It binds to the kappa-opioid receptor with high affinity and selectivity, leading to the activation of G protein pathways and inhibition of cAMP production . This activation results in the modulation of pain perception, mood, and consciousness . The unique structure of this compound allows it to interact with the kappa-opioid receptor in a way that differs from other opioids, making it a valuable tool for studying this receptor .

Comparison with Similar Compounds

12-EPI-SALVINORIN A is structurally similar to other neoclerodane diterpenoids, such as salvinorin A, salvinorin B, and salvinorin C . it differs in its pharmacological properties and potency. For example, salvinorin A is a more potent kappa-opioid receptor agonist compared to this compound . Additionally, this compound exhibits different selectivity and functional bias compared to other salvinorins, making it a unique compound for research .

Properties

Molecular Formula |

C23H28O8 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

methyl (2R,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17+,19-,22-,23-/m0/s1 |

InChI Key |

OBSYBRPAKCASQB-KWMFLVSKSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |

Canonical SMILES |

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |

Synonyms |

(-)-salvinorin A 1-deoxo-1,10-dehydrosalvinorin A 12-epi-salvinorin A divinorin A salvinorin salvinorin A |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261690.png)